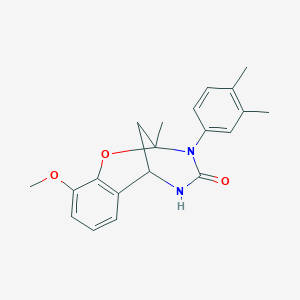

3-(3,4-dimethylphenyl)-10-methoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Description

The compound 3-(3,4-dimethylphenyl)-10-methoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a complex heterocyclic molecule featuring a benzoxadiazocine core fused with a methano-bridged bicyclic system. This structure incorporates a 3,4-dimethylphenyl substituent at position 3, a methoxy group at position 10, and a methyl group at position 2. The compound’s stereoelectronic properties, influenced by its substituents and rigid framework, may enhance receptor binding selectivity compared to simpler heterocycles.

Properties

IUPAC Name |

10-(3,4-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-12-8-9-14(10-13(12)2)22-19(23)21-16-11-20(22,3)25-18-15(16)6-5-7-17(18)24-4/h5-10,16H,11H2,1-4H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMAANBDKOHCHJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=CC=C4OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,4-dimethylphenyl)-10-methoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a member of the benzoxadiazocin family and has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its anticancer properties and antioxidant effects.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 338.40 g/mol. The structure features a complex bicyclic system that contributes to its unique biological properties.

Antioxidant Activity

The DPPH radical-scavenging assay is commonly used to evaluate the antioxidant capacity of compounds. Preliminary studies indicate that benzoxadiazocins can exhibit moderate antioxidant activity comparable to ascorbic acid at concentrations around 100 μg/mL . This suggests that the compound may help mitigate oxidative stress in biological systems.

The mechanism of action for benzoxadiazocins often involves the modulation of cellular pathways associated with apoptosis and cell cycle regulation. Compounds in this class may induce cell death in cancer cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .

Case Studies

- Cell Line Studies : In vitro studies have demonstrated that derivatives similar to our target compound significantly inhibit cell proliferation in A-549 and MCF7 cell lines. For example, compounds with similar structures exhibited IC50 values that indicate strong antiproliferative effects compared to standard chemotherapeutics like doxorubicin .

- Radical Scavenging Activity : A comparative analysis showed that certain derivatives possess radical-scavenging abilities that can protect against oxidative damage in cellular models. The results highlight the potential utility of these compounds in developing antioxidant therapies .

Data Summary

| Compound Name | Molecular Formula | Molecular Weight | IC50 (μmol/mL) | Activity Type |

|---|---|---|---|---|

| Target Compound | 338.40 g/mol | TBD | Anticancer | |

| Similar Derivative | 337.39 g/mol | 0.02 - 0.08 | Anticancer | |

| Ascorbic Acid | 176.12 g/mol | N/A | Antioxidant |

Comparison with Similar Compounds

Key Observations :

- The 3,4-dimethylphenyl substituent in the target compound likely improves metabolic stability compared to the 3-methoxyphenyl group in , as methyl groups resist oxidative degradation .

Heterocyclic Systems with Related Frameworks

Compounds with alternative heterocyclic cores but similar bridge structures include:

- (2R,3S,8S,14S)-2-(3,4-dihydroxyphenyl)-8-(4-hydroxyphenyl)-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8-d][1,3]benzodioxocin-3,5-diol (): Features a benzodioxocin core fused with a chromene system. The catechol (3,4-dihydroxyphenyl) and phenolic groups enhance antioxidant activity, contrasting with the non-polar methyl substituents in the target compound .

- 2,3-Diphenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one (): A thiazinone with reported biological activity. The sulfur atom in the thiazinone core increases hydrogen-bond acceptor capacity compared to the oxygen-rich benzoxadiazocine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.